molecular formula C23H22BrFN4O B11279194 N-(4-bromo-3-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

N-(4-bromo-3-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B11279194
M. Wt: 469.3 g/mol
InChI Key: MYHBXNIMVXCASX-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide: is a complex organic compound that features a combination of bromine, methyl, fluorine, pyridazine, and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core piperidine structure, followed by the introduction of the pyridazine and phenyl groups. Key steps include:

    Formation of the Piperidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridazine Group: This step involves the reaction of the piperidine core with a pyridazine derivative, often under reflux conditions with a suitable solvent.

    Attachment of the Phenyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism by which N-(4-bromo-3-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-methoxybenzamide
  • N-(3-methylphenyl)-4-bromobenzamide

Uniqueness

N-(4-bromo-3-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide stands out due to its combination of bromine, methyl, and fluorine groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H22BrFN4O

Molecular Weight

469.3 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H22BrFN4O/c1-15-14-19(6-7-20(15)24)26-23(30)17-10-12-29(13-11-17)22-9-8-21(27-28-22)16-2-4-18(25)5-3-16/h2-9,14,17H,10-13H2,1H3,(H,26,30)

InChI Key

MYHBXNIMVXCASX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F)Br

Origin of Product

United States

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